molecular formula C15H23NO2 B12605747 [(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol CAS No. 648419-88-9

[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol

Cat. No.: B12605747
CAS No.: 648419-88-9
M. Wt: 249.35 g/mol
InChI Key: RMKZLHRHBVMPAW-ILXRZTDVSA-N
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Description

[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol is a complex organic compound characterized by its unique stereochemistry and functional groups This compound features a pyrrolidine ring substituted with phenyl and isopropyl groups, as well as two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. Key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Phenyl and Isopropyl Groups: These groups can be introduced via substitution reactions using reagents like phenyl halides and isopropyl halides.

    Addition of Hydroxymethyl Groups: This step often involves the use of formaldehyde or other carbonyl compounds in the presence of reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halides, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol can be compared with other similar compounds, such as:

    [(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol: Similar structure but with a naphthyl group instead of an isopropyl group.

    This compound: Similar structure but with different stereochemistry.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

648419-88-9

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

[(2R,3S,5R)-5-(hydroxymethyl)-2-phenyl-5-propan-2-ylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C15H23NO2/c1-11(2)15(10-18)8-13(9-17)14(16-15)12-6-4-3-5-7-12/h3-7,11,13-14,16-18H,8-10H2,1-2H3/t13-,14+,15+/m1/s1

InChI Key

RMKZLHRHBVMPAW-ILXRZTDVSA-N

Isomeric SMILES

CC(C)[C@]1(C[C@@H]([C@@H](N1)C2=CC=CC=C2)CO)CO

Canonical SMILES

CC(C)C1(CC(C(N1)C2=CC=CC=C2)CO)CO

Origin of Product

United States

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